Heptane-1,7-diyl bis(4-chlorobenzenesulfonate)
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Overview
Description
Heptane-1,7-diyl bis(4-chlorobenzenesulfonate) is a chemical compound with the molecular formula C19H22Cl2O6S2. It is known for its unique structure, which consists of a heptane backbone with two 4-chlorobenzenesulfonate groups attached at the 1 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of heptane-1,7-diyl bis(4-chlorobenzenesulfonate) typically involves the reaction of heptane-1,7-diol with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: In an industrial setting, the production of heptane-1,7-diyl bis(4-chlorobenzenesulfonate) may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Heptane-1,7-diyl bis(4-chlorobenzenesulfonate) can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate groups can be displaced by nucleophiles such as amines or alcohols.
Reduction: The compound can be reduced to form heptane-1,7-diol and 4-chlorobenzenesulfonic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include heptane-1,7-diyl bis(alkyl/aryl) ethers or amines.
Reduction: The primary products are heptane-1,7-diol and 4-chlorobenzenesulfonic acid.
Scientific Research Applications
Heptane-1,7-diyl bis(4-chlorobenzenesulfonate) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a cross-linking agent in protein and peptide chemistry.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism by which heptane-1,7-diyl bis(4-chlorobenzenesulfonate) exerts its effects is primarily through its ability to act as a bifunctional electrophile. The sulfonate groups can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This property makes it useful in cross-linking reactions and in the modification of biomolecules .
Comparison with Similar Compounds
Heptane-1,7-diyl bis(4-methylbenzenesulfonate): Similar structure but with methyl groups instead of chlorine atoms.
Heptane-1,7-diyl bis(4-nitrobenzenesulfonate): Contains nitro groups, which can affect its reactivity and applications.
Uniqueness: Heptane-1,7-diyl bis(4-chlorobenzenesulfonate) is unique due to the presence of chlorine atoms, which can influence its chemical reactivity and interactions with other molecules. This makes it particularly useful in applications where specific reactivity is required .
Properties
CAS No. |
6634-72-6 |
---|---|
Molecular Formula |
C19H22Cl2O6S2 |
Molecular Weight |
481.4 g/mol |
IUPAC Name |
7-(4-chlorophenyl)sulfonyloxyheptyl 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C19H22Cl2O6S2/c20-16-6-10-18(11-7-16)28(22,23)26-14-4-2-1-3-5-15-27-29(24,25)19-12-8-17(21)9-13-19/h6-13H,1-5,14-15H2 |
InChI Key |
NGLGIQAXSBUOND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)OCCCCCCCOS(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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